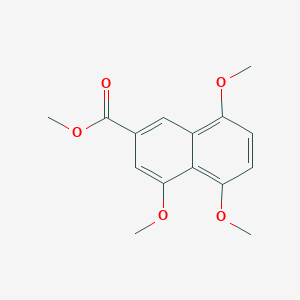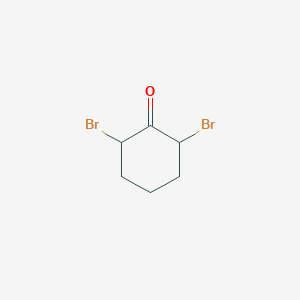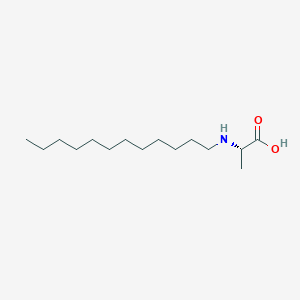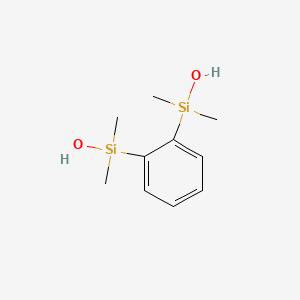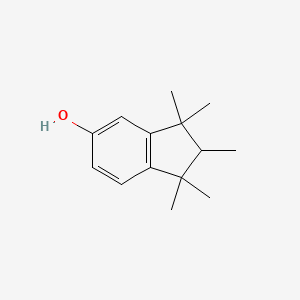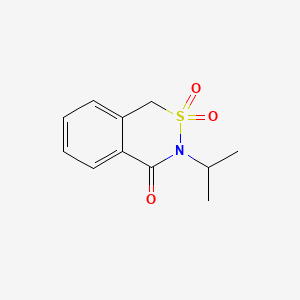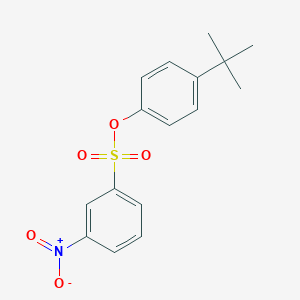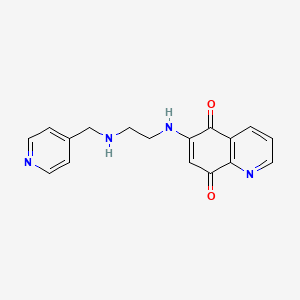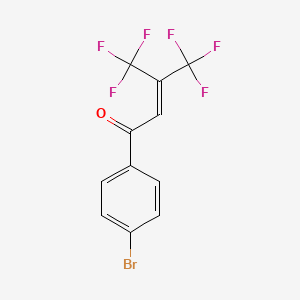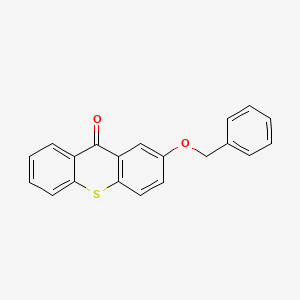
2-(Benzyloxy)-9H-thioxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-9H-thioxanthen-9-one: is an organic compound that belongs to the class of thioxanthenones. Thioxanthenones are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The compound features a thioxanthene core with a benzyloxy substituent at the second position and a ketone group at the ninth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-9H-thioxanthen-9-one typically involves the following steps:
Formation of Thioxanthene Core: The thioxanthene core can be synthesized through a cyclization reaction involving a biphenyl derivative and sulfur. This step often requires the use of a strong acid catalyst and elevated temperatures.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves reacting the thioxanthene core with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation to Thioxanthenone: The final step involves the oxidation of the thioxanthene core to form the thioxanthenone. This can be achieved using oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form derivatives with enhanced properties.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate, along with appropriate nucleophiles or electrophiles, are employed.
Major Products
Oxidation: Products may include thioxanthenone derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is 2-(Benzyloxy)-9H-thioxanthen-9-ol.
Substitution: Various substituted thioxanthenones depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-9H-thioxanthen-9-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-9H-thioxanthen-9-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Benzyloxy)-1-methylpyridinium triflate
- 2-(Benzyloxy)ethanol
- 2-(Benzyloxy)phenol
Uniqueness
2-(Benzyloxy)-9H-thioxanthen-9-one is unique due to its thioxanthene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
Propiedades
Número CAS |
27638-84-2 |
|---|---|
Fórmula molecular |
C20H14O2S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-phenylmethoxythioxanthen-9-one |
InChI |
InChI=1S/C20H14O2S/c21-20-16-8-4-5-9-18(16)23-19-11-10-15(12-17(19)20)22-13-14-6-2-1-3-7-14/h1-12H,13H2 |
Clave InChI |
AALYGKOEXAJTFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



